Cas no 2171339-31-2 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid structure
2171339-31-2 structure
Product name:(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid
CAS No:2171339-31-2
MF:C27H32N2O6
Molecular Weight:480.552787780762
CID:5974077
PubChem ID:165819574

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid
    • EN300-1580862
    • (3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
    • 2171339-31-2
    • インチ: 1S/C27H32N2O6/c1-2-18(14-26(31)32)28-25(30)13-17-15-34-12-11-24(17)29-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,24?/m0/s1
    • InChIKey: BOYQDKAYDNIISW-JZGPVCMCSA-N
    • SMILES: O1CCC(C(CC(N[C@H](CC(=O)O)CC)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 480.22603674g/mol
  • 同位素质量: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 723
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 114Ų

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1580862-2.5g
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580862-10000mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
10000mg
$14487.0 2023-09-24
Enamine
EN300-1580862-1000mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
1000mg
$3368.0 2023-09-24
Enamine
EN300-1580862-500mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
500mg
$3233.0 2023-09-24
Enamine
EN300-1580862-250mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1580862-0.25g
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580862-10.0g
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
10g
$14487.0 2023-06-04
Enamine
EN300-1580862-2500mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
2500mg
$6602.0 2023-09-24
Enamine
EN300-1580862-0.05g
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580862-100mg
(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid
2171339-31-2
100mg
$2963.0 2023-09-24

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid 関連文献

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acidに関する追加情報

Introduction to (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic Acid (CAS No. 2171339-31-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid (CAS No. 2171339-31-2) stands out due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex amino acid derivative structure, has garnered significant attention in recent years for its role in drug discovery and molecular biology studies.

The molecular structure of (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid incorporates several key functional groups that contribute to its biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety is particularly noteworthy, as it is commonly used in peptide synthesis and can enhance the stability and solubility of the compound. Additionally, the pentanoic acid backbone provides a hydrophobic region that may facilitate interactions with biological targets.

Recent research has highlighted the importance of chiral centers in pharmaceutical compounds, particularly in the development of enantiomerically pure drugs. The (3S) configuration of the stereocenter in this compound suggests that it may exhibit specific biological properties compared to its enantiomer. Studies have shown that chirality can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs, making it essential to carefully evaluate the stereochemical properties of new compounds.

In the realm of medicinal chemistry, (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid has been explored for its potential as a building block in the synthesis of more complex molecules. The combination of an amino acid derivative with a fluorenylmethoxycarbonyl group offers a versatile platform for further chemical modifications. This flexibility has made it a valuable tool for researchers aiming to develop novel therapeutic agents.

The Fmoc protecting group is particularly useful in peptide chemistry, as it allows for selective protection and deprotection of amino groups during synthesis. This feature has enabled the efficient assembly of complex peptides and peptidomimetics, which are increasingly being recognized for their therapeutic potential. The incorporation of such functional groups into a single molecule like (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid underscores its importance as a synthetic intermediate.

Advances in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its interactions with potential biological targets, such as enzymes and receptors. These simulations have helped researchers predict the binding affinity and mode of action of (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid, thereby guiding the design of more effective drug candidates.

The field of drug discovery is continuously evolving, with new methodologies and technologies emerging at a rapid pace. The use of (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-y lacetamido}pentanoic acid as a starting material exemplifies the innovative approaches being employed to develop next-generation therapeutics. By leveraging its unique structural features, researchers are able to create molecules with tailored properties that may offer improved efficacy and reduced side effects.

Furthermore, the study of (3S)-3-{2 -4 -({( 9 H -fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) o x a n - 3 - y l acetamido } p e n t a n o i c ac i d has contributed to our understanding of how structural modifications can influence biological activity. This knowledge is crucial for designing drugs that are not only effective but also safe for clinical use. The insights gained from these studies are likely to have broad implications for various therapeutic areas, including oncology, neurology, and immunology.

In conclusion, (3S)-3-{2 -4 -({( 9 H -fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) o x a n - 3 - y l acetamido } p e n t a n o i c ac i d represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable asset in drug discovery efforts. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.

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